4-((3-Bromobenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione
Description
4-((3-Bromobenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione (CAS: 478256-45-0) is a 1,2,4-triazole-5-thione derivative with the molecular formula C₁₆H₁₃BrN₄OS and a molecular weight of 389.27 g/mol . Its structure features a triazole-thione core substituted with a 3-bromobenzylidene group at position 4 and a 2-methoxyphenyl group at position 3.
Properties
CAS No. |
478256-45-0 |
|---|---|
Molecular Formula |
C16H13BrN4OS |
Molecular Weight |
389.3 g/mol |
IUPAC Name |
4-[(E)-(3-bromophenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H13BrN4OS/c1-22-14-8-3-2-7-13(14)15-19-20-16(23)21(15)18-10-11-5-4-6-12(17)9-11/h2-10H,1H3,(H,20,23)/b18-10+ |
InChI Key |
XULRCEKECOVEIW-VCHYOVAHSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)Br |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Bromobenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with carbon disulfide in the presence of a base such as potassium hydroxide.
Introduction of the Bromobenzylidene Group: The bromobenzylidene group can be introduced by reacting the triazole derivative with 3-bromobenzaldehyde in the presence of an acid catalyst.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced by reacting the intermediate with 2-methoxyphenylhydrazine under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((3-Bromobenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride to form the corresponding amines.
Substitution: The bromine atom in the bromobenzylidene group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, alkoxides, and solvents such as dimethylformamide or dichloromethane.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((3-Bromobenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial and anticancer properties. It has shown activity against various bacterial strains and cancer cell lines.
Biological Studies: The compound is used in biological studies to understand its mechanism of action and its effects on cellular processes.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of other heterocyclic compounds with potential pharmaceutical applications.
Material Science: The compound is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-((3-Bromobenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with cellular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis or cancer cell proliferation. It may also interact with cellular receptors to induce apoptosis or other cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazole-thione derivatives exhibit diverse biological activities depending on substituent patterns. Below is a systematic comparison of the target compound with structurally related analogs:
Positional Isomerism of Bromine on the Benzylidene Group
Key Insight: Bromine position significantly impacts electronic and steric properties.
Substituent Variations on the Aromatic Rings
Key Insight : The 2-methoxyphenyl group in the target compound improves solubility compared to lipophilic groups like CF₃, which may favor pharmacokinetics in aqueous environments .
Biological Activity
The compound 4-((3-Bromobenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is a member of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 389.3 g/mol. Its structure features a triazole ring substituted with a bromobenzylidene amino group and a methoxyphenyl group, contributing to its unique reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 389.3 g/mol |
| IUPAC Name | 4-[(E)-(4-bromophenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
| CAS Number | 478256-96-1 |
Synthesis
The synthesis of this compound typically involves a multi-step process. A common method includes the condensation of 4-bromobenzaldehyde with 3-amino-1,2,4-triazole-5-thione under reflux conditions in solvents like ethanol or methanol. The resulting product is purified through recrystallization or column chromatography.
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial and antifungal properties . It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
A study demonstrated that triazole derivatives possess remarkable antibacterial activity due to their ability to inhibit DNA-gyrase, an essential enzyme for bacterial replication. The introduction of bromine at specific positions has been found to enhance this activity significantly .
The biological activity of 4-((3-Bromobenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound inhibits enzymes critical for microbial growth and survival.
- Membrane Disruption : It can interact with cellular membranes, leading to compromised membrane integrity and function.
Case Studies
Several studies have evaluated the biological activity of similar triazole compounds:
- Antibacterial Efficacy : A series of triazole derivatives were tested against various bacterial strains. Compounds with similar structural motifs demonstrated MIC values as low as , indicating potent antibacterial effects .
- Antifungal Activity : In vitro assays revealed that certain triazole derivatives exhibited antifungal activity comparable to established antifungal agents. The presence of the thione moiety is believed to enhance this activity by stabilizing interactions with fungal cell membranes .
Comparative Analysis
The uniqueness of 4-((3-Bromobenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione lies in its combination of functional groups which may provide distinct pathways for biological activity not observed in other similar compounds.
| Compound | Antimicrobial Activity | Notable Features |
|---|---|---|
| 4-Amino-1,2,4-Triazole Derivatives | High | Effective against Gram-positive bacteria |
| 5-Aryl-4H-Triazole Derivatives | Moderate | Broad spectrum against bacterial strains |
| 4-((3-Bromobenzylidene)amino)-Triazoles | Very High | Enhanced by bromine and methoxy groups |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
